molecular formula C15H20F3N5O B7049908 5-[[4-(1-Ethylpyrazol-4-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole

5-[[4-(1-Ethylpyrazol-4-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole

Cat. No.: B7049908
M. Wt: 343.35 g/mol
InChI Key: WKYSZGHONJZFDV-UHFFFAOYSA-N
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Description

The compound 5-[[4-(1-Ethylpyrazol-4-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole is a synthetic organic molecule that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-(1-Ethylpyrazol-4-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the 1-Ethylpyrazole: This can be achieved by reacting ethylhydrazine with an appropriate diketone under acidic conditions.

    Synthesis of the Piperidine Derivative: The 1-ethylpyrazole is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Construction of the Oxadiazole Ring: The key step involves the cyclization of a hydrazide intermediate with a trifluoroacetic acid derivative to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize solubility and reaction efficiency.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

5-[[4-(1-Ethylpyrazol-4-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[[4-(1-Ethylpyrazol-4-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole: has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-[[4-(1-Ethylpyrazol-4-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[[4-(1-Methylpyrazol-4-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole
  • 5-[[4-(1-Ethylpyrazol-4-yl)piperidin-1-yl]methyl]-3-(2,2,2-difluoroethyl)-1,2,4-oxadiazole

Uniqueness

The presence of the trifluoroethyl group in 5-[[4-(1-Ethylpyrazol-4-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.

This compound , covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

5-[[4-(1-ethylpyrazol-4-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N5O/c1-2-23-9-12(8-19-23)11-3-5-22(6-4-11)10-14-20-13(21-24-14)7-15(16,17)18/h8-9,11H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYSZGHONJZFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2CCN(CC2)CC3=NC(=NO3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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